3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-23-13-3-2-10(17)8-12(13)15(21)18-6-4-11(5-7-18)19-14(20)9-24-16(19)22/h2-3,8,11H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEUCIYCRHJEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Benzoyl Group: The 5-chloro-2-methoxybenzoyl group is introduced via an acylation reaction using 5-chloro-2-methoxybenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core is formed through a cyclization reaction involving a thiourea derivative and a suitable α-haloketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, such as alcohols or amines.
Substitution: Substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Thiazolidinediones are known for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and adipocyte differentiation. The specific compound under discussion has shown promise in various biological assays:
- Antidiabetic Effects : Thiazolidinediones are primarily recognized for their ability to improve insulin sensitivity and reduce blood glucose levels in diabetic models. Research indicates that derivatives like thiazolidine-2,4-dione can effectively lower serum glucose levels, making them potential candidates for diabetes treatment .
- Antitumor Activity : Recent studies have demonstrated that thiazolidinediones possess anticancer properties. They can induce apoptosis and cell cycle arrest in various cancer cell lines. The structural features of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione may enhance its efficacy against tumors by leveraging these mechanisms .
- Antimicrobial Properties : Some derivatives of thiazolidinediones have exhibited antibacterial activity against Gram-positive bacteria. This opens avenues for developing new antimicrobial agents based on the thiazolidinedione scaffold .
Synthesis and Derivative Studies
The synthesis of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves several key steps:
- Formation of the piperidine intermediate.
- Introduction of the benzoyl group through acylation.
- Coupling with thiazolidine under basic conditions.
Research has focused on modifying the structure to enhance biological activity or reduce side effects. For instance:
- Hybrid Compounds : Studies have explored creating hybrids that combine thiazolidinedione with other pharmacophores (e.g., acridine) to improve antitumor efficacy while minimizing toxicity .
Case Studies
Several case studies illustrate the potential applications of this compound:
Mechanism of Action
The mechanism of action of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can be inferred by comparing its structural features and substituent patterns with those of other TZD derivatives. Below is a systematic analysis of its analogues, categorized by biological activity and structural modifications.
Antidiabetic Activity
TZDs are renowned for their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, exemplified by rosiglitazone. Avupati et al. synthesized (Z)-5-(4-((E)-3-(substituted)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione derivatives and evaluated their antidiabetic efficacy in streptozotocin-induced diabetic rats. Compounds ad21 and ad22 demonstrated superior glucose-lowering effects compared to rosiglitazone, highlighting the impact of arylidene substituents at the 5-position on activity .
Antioxidant Activity
Hossain and Bhattacharya synthesized 5-arylidene-TZDs with geranyloxy or prenyloxy groups, demonstrating significant DPPH radical scavenging activity. For example, derivatives with electron-donating groups (e.g., methoxy) on the arylidene moiety exhibited enhanced antioxidant capacity due to improved radical stabilization . The target compound’s 5-chloro-2-methoxybenzoyl group combines electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, which may confer unique radical-neutralizing properties compared to purely electron-rich analogues.
Antimicrobial and Anti-Tubercular Activity
Chilamakuru et al. reported 3,5-disubstituted TZDs with anti-tubercular activity. Compound 94 (3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-TZD) showed MIC values comparable to streptomycin against Mycobacterium tuberculosis . The nitro and amino groups in 94 likely enhance membrane penetration or target enzyme inhibition (e.g., enoyl-ACP reductase). The target compound’s chloro and methoxy groups may similarly disrupt bacterial lipid biosynthesis, though its piperidinyl group could affect bioavailability.
| Compound | Substituents | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 94 | 3-(2-Amino-5-nitrophenyl), 5-(4-OCH₃) | Anti-tubercular | 1.56 | |
| Target Compound | 3-Piperidinyl, 5-Cl-2-OCH₃-benzoyl | Hypothesized | — | — |
Structural and Pharmacokinetic Considerations
The piperidin-4-yl group in the target compound distinguishes it from simpler TZD derivatives. Piperidine rings are known to enhance metabolic stability and blood-brain barrier penetration in drug design. For instance, 3-(2-methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione (CAS 2034605-29-1) leverages a similar piperidine scaffold for improved pharmacokinetics . Additionally, the 5-chloro-2-methoxybenzoyl moiety may reduce oxidative metabolism compared to unsubstituted benzoyl groups, prolonging half-life.
Biological Activity
The compound 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidine derivatives are known for their diverse pharmacological properties, including antidiabetic, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiazolidine ring, which contains both sulfur and nitrogen atoms, along with two carbonyl groups at positions 2 and 4. The presence of a piperidine moiety and a chloro-substituted methoxybenzoyl group enhances its biological activity.
Research indicates that thiazolidine derivatives like this compound may exert their effects through various mechanisms:
- PPAR Activation : The compound interacts with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Activation of PPARs can lead to improved insulin sensitivity and lipid profiles in diabetic models.
- Anticancer Activity : Thiazolidine derivatives have shown promise in inhibiting tumor growth through mechanisms such as inducing apoptosis and inhibiting angiogenesis. They may interact with key signaling pathways involved in cancer progression .
Antidiabetic Effects
Thiazolidine derivatives are recognized for their ability to lower blood glucose levels. Studies have demonstrated that compounds similar to 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can act as aldose reductase inhibitors, which are beneficial in managing diabetic complications .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies have shown inhibition rates of up to 84% against leukemia cell lines (MOLT-4) and notable effects against CNS cancer cell lines (SF-295) .
- The compound's mechanism may involve targeting non-membrane protein tyrosine phosphatases and inducing cellular differentiation .
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties:
- Compounds structurally related to 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione have demonstrated moderate to good activity against various Gram-positive and Gram-negative bacteria .
Case Studies
A systematic evaluation of thiazolidine derivatives has highlighted their potential across various biological activities:
- Anticancer Study : A study reported that thiazolidine derivatives exhibited selective cytotoxicity against human glioblastoma cells with IC50 values ranging from 10–30 µM .
- Antidiabetic Assessment : Epalrestat, a thiazolidine derivative used clinically as an aldose reductase inhibitor, has shown efficacy in reducing symptoms of diabetic neuropathy .
Comparative Analysis
The following table summarizes the biological activities of 3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione compared to other thiazolidine derivatives:
| Activity | This Compound | Other Thiazolidines |
|---|---|---|
| Antidiabetic | Yes | Yes |
| Anticancer | Yes | Yes |
| Antimicrobial | Moderate | Varies |
| Mechanism (PPAR) | Active | Active |
Q & A
Q. Resolving discrepancies :
- TLC monitoring : Use silica plates with UV-active spots; adjust solvent polarity to resolve overlapping bands .
- X-ray crystallography : For ambiguous stereochemistry, single-crystal analysis clarifies Z/E configuration .
Advanced: How can computational methods (e.g., DFT or molecular docking) predict the reactivity and biological targets of this compound?
Answer:
- Reactivity prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the thiazolidine-dione core is electrophilic due to electron-withdrawing C=O groups .
- Target prediction : Molecular docking (AutoDock Vina) screens against PPAR-γ or α-glucosidase, common targets for thiazolidinediones. Key interactions:
Validation : Compare computational binding scores with in vitro assays (e.g., IC values for enzyme inhibition) .
Advanced: How should researchers address contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
Answer:
Contradictions arise from assay variability or structural promiscuity. Mitigation strategies include:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus ATCC 25923) .
- Dose-response studies : Test across concentrations (1–100 µM) to identify off-target effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing the chloro-methoxy group with fluoro-ethoxy) to isolate pharmacophores .
Q. Case Study :
| Derivative | Antimicrobial IC (µM) | Anticancer IC (µM) |
|---|---|---|
| Parent compound | 25.3 | 12.7 |
| Fluoro-ethoxy analog | 48.9 | 8.1 |
Basic: What solvent and catalyst systems are optimal for derivatizing the thiazolidine-dione core?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the dione carbonyls for nucleophilic additions .
- Catalysts :
Critical parameter : Moisture-sensitive reactions require anhydrous conditions (molecular sieves, N atmosphere) .
Advanced: How does pH influence the stability of this compound, and how can degradation products be characterized?
Answer:
- Stability profile : The compound degrades in alkaline conditions (pH > 9) via hydrolysis of the thiazolidine-dione ring. Acidic conditions (pH < 3) protonate the piperidine nitrogen, reducing reactivity .
- Degradation studies :
- Forced degradation : Incubate at pH 2, 7, and 12 (37°C, 24 h).
- LC-MS analysis : Identify hydrolyzed products (e.g., open-chain mercaptoacetic acid derivatives) .
Mitigation : Formulate with buffering agents (citrate, phosphate) for in vivo studies .
Advanced: What structural modifications enhance target selectivity while minimizing toxicity?
Answer:
- Piperidine substitutions : Replace the benzoyl group with heteroaromatic rings (e.g., pyridine) to improve solubility and reduce hepatotoxicity .
- Thiazolidine-dione modifications : Introduce electron-withdrawing groups (e.g., -NO) at C5 to enhance electrophilicity and PPAR-γ binding .
Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity pre-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
